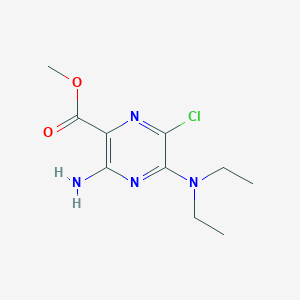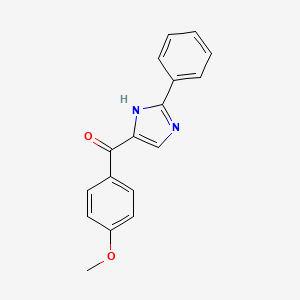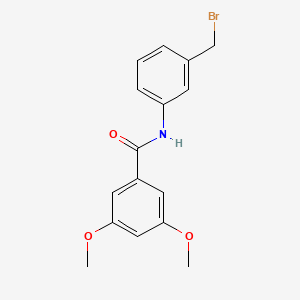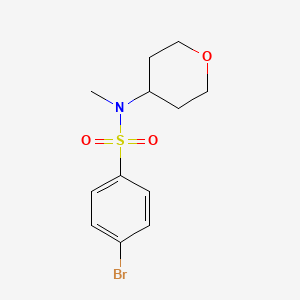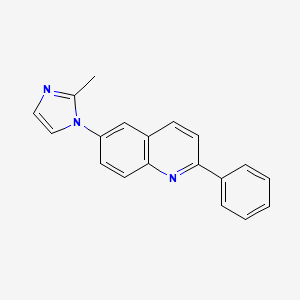
6-(2-Methylimidazol-1-yl)-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylimidazol-1-yl)-2-phenylquinoline is a heterocyclic compound that features both imidazole and quinoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinoline ring is a common scaffold in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline scaffold. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylquinoline with 2-methylimidazole in the presence of a strong acid like sulfuric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
6-(2-Methylimidazol-1-yl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
6-(2-Methylimidazol-1-yl)-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
作用机制
The mechanism of action of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Lacks the imidazole ring, making it less versatile in coordination chemistry.
2-Methylimidazole: Lacks the quinoline ring, limiting its applications in medicinal chemistry.
6-(1H-Imidazol-1-yl)-2-phenylquinoline: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
6-(2-Methylimidazol-1-yl)-2-phenylquinoline is unique due to the presence of both imidazole and quinoline rings, which confer a wide range of chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C19H15N3 |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
6-(2-methylimidazol-1-yl)-2-phenylquinoline |
InChI |
InChI=1S/C19H15N3/c1-14-20-11-12-22(14)17-8-10-19-16(13-17)7-9-18(21-19)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI 键 |
CMNMAPBGLVMYTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)


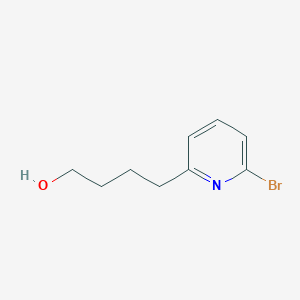
![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
